molecular formula C20H23N5O B2474018 (E)-3-(pyridin-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035001-34-2

(E)-3-(pyridin-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2474018
CAS RN: 2035001-34-2
M. Wt: 349.438
InChI Key: DLPLFFMHLFPUAM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(pyridin-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.438. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • A study by Ashok et al. (2014) explored similar compounds for their antibacterial and antifungal properties. The synthesized compounds demonstrated good activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger.

Anticonvulsant and Antihypertensive Effects

  • Malawska et al. (2002) synthesized derivatives with similar structures and tested them for antiarrhythmic and antihypertensive effects. Some compounds displayed strong activities in these areas, suggesting potential therapeutic applications.

Antimicrobial Agents

  • Patel et al. (2012) synthesized a series of thiazolidinone derivatives with pyridine and piperazine moieties. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi, showing promising results.

Antiplatelet Activities

  • A study by Park et al. (2008) on derivatives of piperlongumine, which shares structural similarities, demonstrated potential inhibitory effects on platelet aggregation. This suggests a role in the development of new antiplatelet agents.

Synthesis and Docking Studies

  • Balaraju et al. (2019) conducted synthesis and docking studies on a compound with a similar structure. The synthesized compound was analyzed for its potential in medicinal chemistry applications.

Anticancer Activity

  • In research by Mallesha et al. (2012), derivatives of pyrido[1,2-a]pyrimidin-4-one were synthesized and showed antiproliferative effects against various human cancer cell lines, indicating their potential as anticancer agents.

Synthesis of Enantiomers

  • The study by Kulig et al. (2007) focused on the synthesis of enantiomers of a compound with a similar structure, demonstrating its potential application in synthesizing specific isomers for therapeutic uses.

properties

IUPAC Name

(E)-3-pyridin-3-yl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c26-20(8-7-16-4-3-9-21-15-16)25-12-10-24(11-13-25)19-14-17-5-1-2-6-18(17)22-23-19/h3-4,7-9,14-15H,1-2,5-6,10-13H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPLFFMHLFPUAM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C=CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)/C=C/C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.